

Preliminary Research on the Biological Activity of UM-164 (formerly PQM-164)

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An In-depth Technical Guide

This document provides a comprehensive overview of the preclinical biological activity of UM-164, a potent dual inhibitor of c-Src and p38 MAP kinase. The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

UM-164 has emerged as a promising therapeutic candidate, particularly for aggressive cancers such as triple-negative breast cancer (TNBC) and glioma.[1][2] Its unique mechanism of action, involving the stabilization of an inactive kinase conformation, sets it apart from other kinase inhibitors.[1][3]

Mechanism of Action

UM-164 is a novel small molecule inhibitor that demonstrates a dual-targeting mechanism by potently inhibiting both c-Src and p38 MAP kinase.[1][4] It specifically binds to the "DFG-out" inactive conformation of its target kinases.[1] This mode of binding is significant as it not only blocks the catalytic activity of the kinase but can also alter its non-catalytic functions, such as protein localization.[1][5] Kinome-wide profiling has confirmed that the Src and p38 kinase families are the primary targets of UM-164.[1] The dual inhibition of both c-Src and p38 has been shown to be more effective in anti-cancer activity than targeting either kinase alone.[1]

Signaling Pathways



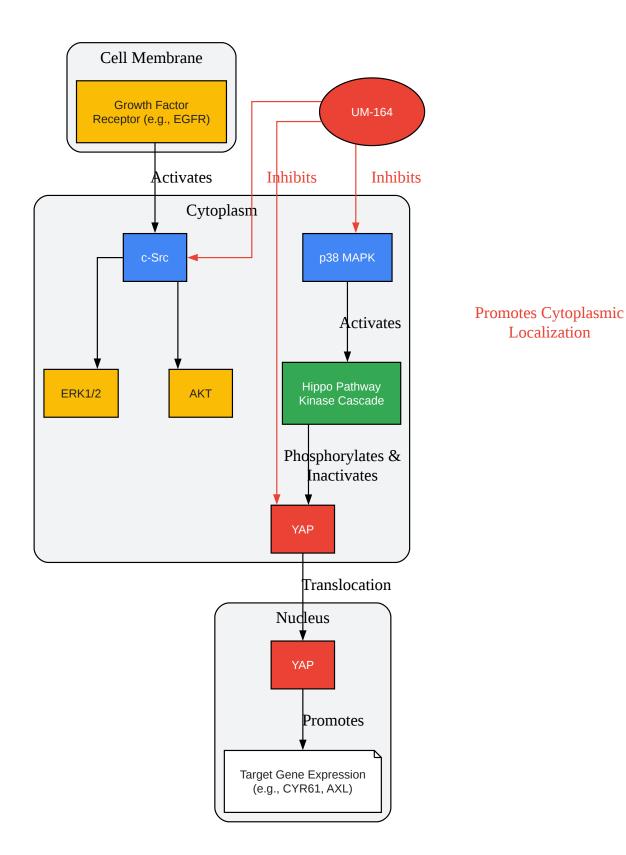
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UM-164 impacts several critical signaling pathways implicated in cancer progression. In triple-negative breast cancer, it has been shown to block growth factor-mediated signaling pathways. [5] It effectively reduces the phosphorylation of key signaling proteins, including EGFR at Tyr-1068 and ERK1/2, at lower concentrations than other inhibitors like dasatinib.[5]

In glioma, UM-164 has been demonstrated to suppress tumor growth by modulating the Hippo-YAP signaling pathway.[6] It induces the translocation of the transcriptional co-activator YAP from the nucleus to the cytoplasm, thereby reducing its activity and the expression of its downstream target genes, such as CYR61 and AXL.[2][6] Studies suggest that the inhibition of p38 MAPK plays a more prominent role than c-Src inhibition in the UM-164-mediated reduction of YAP activity.[6]





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Figure 1: Simplified signaling pathway of UM-164's action.



Quantitative Data In Vitro Activity

UM-164 has demonstrated potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Cell Line	Cancer Type	IC50 (μM) at 24h	IC50 (μM) at 48h	IC50 (μM) at 72h
LN229	Glioma	10.07	6.20	3.81
SF539	Glioma	3.75	2.68	1.23
GBM1492	Patient-derived Glioblastoma	10	-	-

Data for glioma cell lines sourced from a 2022 study.[6]

In studies on triple-negative breast cancer cell lines, UM-164 showed an average GI50 of 160 nmol/L.[7] Furthermore, it was found to suppress cell motility and invasion in MDA-MB 231 and SUM 149 cell lines with an IC50 of 50 nmol/L.[7] The binding affinity (Kd) of UM-164 to c-Src is 2.7 nM.[7]

In Vivo Activity

In xenograft models of triple-negative breast cancer, UM-164 led to a significant decrease in tumor growth with limited in vivo toxicity.[1] Similarly, in a glioma xenograft model using LN229 cells, intraperitoneal administration of UM-164 at doses of 5 mg/kg and 10 mg/kg every three days resulted in a noticeable and persistent reduction in tumor size.[2][6]

Experimental Protocols Cell Proliferation Assay (CCK8 Assay)

To assess the effect of UM-164 on cell growth, a Cell Counting Kit-8 (CCK8) assay is commonly employed.[2]



- Cell Seeding: Cancer cells (e.g., LN229, SF539) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
- Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of UM-164 or a vehicle control (e.g., DMSO).
- Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).
- CCK8 Addition: At the end of the incubation period, CCK8 solution is added to each well according to the manufacturer's instructions.
- Absorbance Reading: The plates are incubated for a further 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis

Western blotting is used to determine the effect of UM-164 on the protein expression and phosphorylation status of key signaling molecules.[6]

- Cell Lysis: Cells treated with UM-164 or vehicle are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.



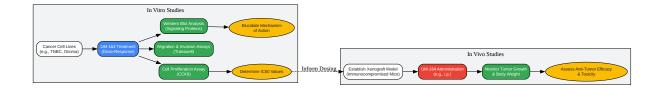
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-Src, YAP, AXL, CYR61, and loading controls like GAPDH or β-actin) overnight at 4°C.
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Subcutaneous xenograft models in immunocompromised mice are utilized to evaluate the in vivo anti-tumor efficacy of UM-164.[2][6]

- Cell Implantation: A suspension of cancer cells (e.g., LN229) is injected subcutaneously into the flank of nude mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly (e.g., every three days) using calipers.
- Treatment Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. UM-164 is administered (e.g., via intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle solution.
- Endpoint: The study continues for a predetermined period, or until the tumors in the control group reach a maximum allowed size.
- Data Collection: Tumor volumes and body weights of the mice are recorded throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).





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Figure 2: General experimental workflow for evaluating UM-164.

Conclusion

UM-164 is a novel dual inhibitor of c-Src and p38 MAPK with significant anti-tumor activity in preclinical models of triple-negative breast cancer and glioma. Its unique mechanism of binding to the inactive conformation of its target kinases and its ability to modulate key cancer-related signaling pathways, including the Hippo-YAP pathway, make it a compelling candidate for further development. The potent in vitro and in vivo efficacy, coupled with a favorable toxicity profile in animal models, underscores the therapeutic potential of UM-164. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

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